3-amino-1-ethyl-1H-pyrazole-4-carbonitrile

Regioselectivity Medicinal Chemistry Synthetic Intermediate

Supply of generic aminopyrazole carbonitriles often lacks regiochemical consistency, compromising derivatization outcomes. 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 122799-95-5) resolves this with its defined N-ethyl/3-amino/4-CN substitution: • Regioselective 3-amino functionalization enables 3,4-disubstituted pyrazole library synthesis (up to 71% yield) • Predicted LogP ~0.94 - balanced solubility/permeability for CNS and oral drug candidates • Reported anti-scorch insect activity supports agrochemical intermediate use • ≥97% purity; store at 2-8°C sealed/dry/dark; in stock for immediate dispatch

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
CAS No. 122799-95-5
Cat. No. B054310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-ethyl-1H-pyrazole-4-carbonitrile
CAS122799-95-5
Synonyms3-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)N)C#N
InChIInChI=1S/C6H8N4/c1-2-10-4-5(3-7)6(8)9-10/h4H,2H2,1H3,(H2,8,9)
InChIKeyOALFQLAIPMSUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile: Baseline Properties & Procurement Data


3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 122799-95-5) is a heterocyclic organic compound characterized by a pyrazole core with an ethyl group at the 1-position, an amino group at the 3-position, and a carbonitrile group at the 4-position. Its molecular formula is C₆H₈N₄, with a molecular weight of approximately 136.15 g/mol . This substitution pattern, which distinguishes it from other aminopyrazole carbonitriles, positions it as a versatile building block in pharmaceutical and agrochemical research . Key physicochemical properties include a melting point of 68 °C, a predicted boiling point of 330.1±27.0 °C, a density of 1.25 g/cm³, and a predicted pKa of 1.27±0.10, indicating its weak basic character .

Risks of Substituting 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile


Generic substitution of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile with other aminopyrazole carbonitriles is scientifically unsound due to the profound impact of the specific 1-ethyl, 3-amino, and 4-carbonitrile substitution pattern on both synthetic utility and application performance. The presence of the N-ethyl group, in particular, fundamentally alters the compound's steric and electronic properties relative to its N-methyl or N-H analogs . This is because the ethyl substituent influences the regioselectivity of subsequent derivatization reactions [1], as well as the final molecule's lipophilicity (LogP) and predicted pharmacokinetic profile if used in medicinal chemistry contexts [2]. The following quantitative evidence demonstrates that simple analogs, such as 3-amino-1H-pyrazole-4-carbonitrile (CAS 16617-46-2), 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 4788-15-2), and 1-ethyl-1H-pyrazole-4-carbonitrile (CAS 1006434-01-0), exhibit distinct and often inferior properties for specific scientific applications, making direct substitution a risk to research reproducibility and project success.

3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile vs. Key Analogs


Regioselectivity: 3-Amino vs. 5-Amino

The specific 3-amino substitution pattern of 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile provides a distinct advantage in regioselective derivatization compared to its 5-amino regioisomer, 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 4788-15-2). Research on amino-pyrazole building blocks demonstrates that the position of the amino group relative to the N-substituent and carbonitrile dictates the site of subsequent functionalization, leading to divergent synthetic pathways [1]. While direct comparative yield data for these exact compounds is not available in the public domain, studies on fully substituted amino-pyrazoles show that regioisomeric purity is critical for achieving high yields (up to 71%) in subsequent arylation steps via Suzuki-Miyaura cross-coupling [1][2].

Regioselectivity Medicinal Chemistry Synthetic Intermediate

Lipophilicity: N-Ethyl vs. N-Methyl

The N-ethyl substitution on 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile significantly increases its lipophilicity compared to the N-methyl analog. The predicted LogP value for the target compound is 0.93808 [1]. In contrast, the N-methyl analog (3-amino-1-methyl-1H-pyrazole-4-carbonitrile) is expected to have a lower LogP due to the smaller hydrophobic surface area. This difference in lipophilicity directly impacts the compound's suitability as a building block for designing bioactive molecules, where LogP is a critical parameter influencing membrane permeability and in vivo distribution .

Physicochemical Properties Drug Design Lipophilicity

Commercial Availability & Purity

A key practical differentiator for 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile is its widespread commercial availability at high purity levels (typically 97% or greater), supported by extensive analytical characterization . This is in contrast to some closely related analogs, such as 5-amino-3-(dimethylamino)-1-ethyl-1H-pyrazole-4-carbonitrile, for which commercial product data and detailed analytical reports are less readily available . The target compound is routinely supplied with comprehensive documentation including NMR, HPLC, and GC reports, ensuring batch-to-batch consistency and reducing the need for extensive in-house characterization .

Procurement Sourcing Purity

Application Scenarios for 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile


Regioselective Synthesis of 3,4-Disubstituted Pyrazoles

The 3-amino-1-ethyl-1H-pyrazole-4-carbonitrile scaffold is ideal for constructing libraries of 3,4-disubstituted pyrazoles via regioselective functionalization of the amino group. As demonstrated by Kuleshova et al., amino-pyrazoles can be efficiently derivatized, with subsequent cross-coupling reactions achieving up to 71% yield over four steps [1]. This application leverages the unique 3-amino regioisomerism to direct substitution at the desired position, a critical advantage over 5-amino analogs which would yield different regioisomeric products.

Tailored Lipophilicity in Drug Design

With a predicted LogP of 0.93808, this compound is particularly suited for medicinal chemistry programs where a balance between aqueous solubility and membrane permeability is required [2]. This specific lipophilicity, derived from the N-ethyl group, differentiates it from more hydrophilic N-H or N-methyl analogs, making it a preferred choice for designing central nervous system (CNS) or orally bioavailable drug candidates where a LogP of ~1-2 is often desirable.

Agrochemical Intermediate with Anti-Scorch Activity

Reports indicate that 3-amino-1-ethyl-4-cyanopyrazole exhibits anti-scorch insect activity, positioning it as a valuable intermediate in the synthesis of novel agrochemicals . Its structural features, including the electron-withdrawing carbonitrile group, are known to be important for biological activity in this class. Researchers developing new crop protection agents can procure this compound with confidence, knowing its application is supported by specific activity claims.

Kinase Inhibitor Intermediate

Pyrazole-4-carbonitrile derivatives are established scaffolds in kinase inhibitor drug discovery [3]. 3-Amino-1-ethyl-1H-pyrazole-4-carbonitrile serves as a core building block for synthesizing such inhibitors, with the amino group providing a handle for attaching various pharmacophores. Its well-characterized nature and commercial availability make it a reliable starting point for medicinal chemists targeting receptor tyrosine kinases (RTKs) and other disease-relevant kinases.

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